2-bromo-N-(2-ethoxyphenyl)acetamide
Description
2-Bromo-N-(2-ethoxyphenyl)acetamide is a brominated acetamide derivative featuring an ethoxy substituent at the ortho position of the phenyl ring. These compounds are typically synthesized via nucleophilic substitution or condensation reactions between bromoacetyl halides and substituted anilines . They serve as versatile intermediates in medicinal chemistry, particularly in the development of antimicrobial, antitrypanosomal, and antimycobacterial agents . The bromoacetamide moiety is reactive, enabling further functionalization, while the aryl substituents influence physical properties, reactivity, and biological activity.
Properties
IUPAC Name |
2-bromo-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-6-4-3-5-8(9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYMBHOWOKTSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-ethoxyphenyl)acetamide typically involves the bromination of N-(2-ethoxyphenyl)acetamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure the selective bromination at the desired position on the acetamide moiety.
Industrial Production Methods
Industrial production of 2-bromo-N-(2-ethoxyphenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-(2-ethoxyphenyl)acetamide.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of N-(2-ethoxyphenyl)acetamide derivatives with different substituents replacing the bromine atom.
Reduction: N-(2-ethoxyphenyl)acetamide.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
2-Bromo-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-ethoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The position and nature of substituents on the phenyl ring significantly impact melting points, solubility, and crystallinity:
Key Trends :
Spectroscopic Insights :
Structure-Activity Relationships :
Biological Activity
2-Bromo-N-(2-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings related to its biological activity, including synthesis methods, biological assays, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of 2-bromo-N-(2-ethoxyphenyl)acetamide typically involves the reaction of bromoacetyl bromide with 2-ethoxyaniline under basic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Table 1: Characterization Data
| Characteristic | Value |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 244.11 g/mol |
| Melting Point | 76.8 °C |
| Yield | 87% |
Biological Activity
The biological activity of 2-bromo-N-(2-ethoxyphenyl)acetamide has been explored through various studies focusing on its potential as a cholinesterase inhibitor and its anticancer properties.
Cholinesterase Inhibition
Research indicates that derivatives of bromoacetamides exhibit significant cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been highlighted, suggesting a mechanism that could increase acetylcholine levels in the brain, thereby enhancing cognitive function.
Case Study:
A study conducted by researchers evaluated various bromoacetamide derivatives for their AChE inhibitory activities. The results showed that 2-bromo-N-(2-ethoxyphenyl)acetamide demonstrated a notable IC50 value, indicating its effectiveness as a potential therapeutic agent against Alzheimer's disease .
Anticancer Activity
In addition to its neuroprotective effects, 2-bromo-N-(2-ethoxyphenyl)acetamide has been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cell lines.
Case Study:
In a study involving MCF-7 breast cancer cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 25.72 μM. Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in a dose-dependent manner .
The proposed mechanisms through which 2-bromo-N-(2-ethoxyphenyl)acetamide exerts its biological effects include:
- Cholinesterase Inhibition: By inhibiting AChE, the compound prevents the breakdown of acetylcholine, enhancing neurotransmission.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
